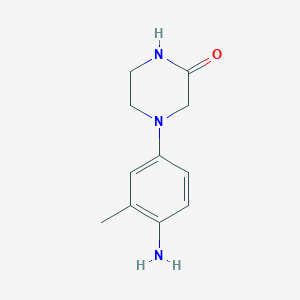

4-(4-Amino-3-methylphenyl)piperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-amino-3-methylphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-6-9(2-3-10(8)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRMIFQAVUVBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNC(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

A common approach involves the reaction of a suitable piperazine precursor with an aromatic amine. This method typically involves multiple steps, including the formation of the piperazine ring and its subsequent functionalization with the desired aromatic moiety.

Specific Synthetic Routes

Condensation Reactions : These involve the condensation of a piperazine-2-one precursor with a substituted aniline derivative. The reaction conditions can be optimized to improve yield and selectivity.

Catalytic Hydrogenation : This method can be used to reduce unsaturated intermediates to form the desired piperazin-2-one. Catalysts like palladium or iridium are commonly employed.

Asymmetric Catalysis : Although more complex, asymmetric catalytic methods can provide enantioselective access to piperazin-2-ones. These methods involve the use of chiral catalysts to introduce stereogenic centers.

Analysis of Preparation Methods

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Condensation Reactions | Simple and cost-effective | May require harsh conditions |

| Catalytic Hydrogenation | High selectivity and yield | Requires specialized catalysts |

| Asymmetric Catalysis | High enantioselectivity | Complex setup and expensive catalysts |

Scalability and Cost-Effectiveness

- Condensation Reactions : These are generally scalable and cost-effective due to the availability of starting materials and simplicity of the reaction setup.

- Catalytic Hydrogenation : While effective, this method requires specialized equipment and catalysts, which can increase costs.

- Asymmetric Catalysis : This method offers high enantioselectivity but is often more expensive due to the need for chiral catalysts.

Research Findings

Recent research has focused on optimizing synthetic routes for piperazin-2-ones, including the development of asymmetric catalytic methods. These advancements have improved the efficiency and selectivity of the synthesis, making it more feasible to produce complex derivatives like this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Amino-3-methylphenyl)piperazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Antidepressant and Antipsychotic Potential

Research has indicated that 4-(4-Amino-3-methylphenyl)piperazin-2-one may exhibit antidepressant and antipsychotic properties. In vitro studies suggest that it can interact with serotonin and dopamine receptors, which are critical in mood regulation and psychiatric conditions. This interaction profile positions the compound as a potential candidate for treating depression and schizophrenia.

Anti-HIV Activity

The compound has also been investigated for its anti-HIV properties. Preliminary studies have shown that it may inhibit the replication of HIV in cell cultures, suggesting a possible role in developing antiviral therapies.

Antiproliferative Effects

In cancer research, this compound has demonstrated antiproliferative effects against various cancer cell lines. This activity makes it a subject of interest for developing new anticancer agents.

Comparative Analysis with Related Compounds

The following table summarizes key properties and applications of related compounds that share structural features with this compound:

| Compound Name | Structural Features | Key Properties |

|---|---|---|

| 1-(3-Methylphenyl)piperazine | Methyl group on phenyl ring | Psychoactive properties; used in research |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Antidepressant activity |

| Benzylpiperazine | Benzyl substitution on piperazine | Stimulant effects; used recreationally |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl substitution | Altered pharmacokinetics; studied for receptor binding |

This comparative analysis highlights how the specific amino and methyl substitutions on the phenyl ring in this compound influence its biological interactions compared to other piperazine derivatives.

Future Directions and Case Studies

Ongoing research is focusing on:

- Optimizing Pharmacological Profiles : Modifying the structure to enhance efficacy and reduce side effects.

- Clinical Trials : Investigating the safety and effectiveness of the compound in human subjects for treating mood disorders and cancer.

Case studies have reported varying degrees of success in preclinical trials, emphasizing the need for continued exploration into its mechanisms of action and therapeutic potentials.

Wirkmechanismus

The mechanism of action of 4-(4-Amino-3-methylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Nutlin-3

- Structure : (±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-piperazin-2-one.

- Key Features : Bulky bis-chlorophenyl and imidazole groups enhance hydrophobic interactions. The isopropoxy and methoxy groups contribute to hydrogen bonding.

- Synthesis : Purchased commercially (Sigma), but methods involve multi-step reactions with chiral centers, increasing complexity .

Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate

- Structure: Chlorophenyl groups at positions 3 and 4 of the piperazinone, with an ester substituent.

- Synthesis : Prepared via nucleophilic substitution of methyl α-bromophenylacetic acid with 1-(3-chlorophenyl)piperazin-2-one under basic conditions .

4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one

- Structure: Sulfonyl and thiazole groups introduce electron-withdrawing effects, altering electronic density on the piperazinone core.

Target Compound: 4-(4-Amino-3-methylphenyl)piperazin-2-one

- Structure: Amino and methyl groups on the phenyl ring enhance polarity and hydrogen-bonding capacity.

- Hypothesized Synthesis: Likely involves amination of a pre-functionalized phenyl-piperazinone intermediate, similar to methods in and .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Nutlin-3 and chlorophenyl derivatives (e.g., compounds) exhibit high logP values (>3) due to halogenated aryl groups, favoring membrane permeability but risking toxicity.

- Synthetic Accessibility: Nutlin-3 requires chiral synthesis and complex substituents, increasing cost and difficulty.

Structure-Activity Relationships (SAR)

- Aryl Substituents: Halogens (Cl, F) improve binding to hydrophobic targets (e.g., MDM2) but reduce solubility.

- Piperazinone Core Modifications: Ketone at position 2 is critical for maintaining planar conformation and hydrogen-bonding capacity.

Biologische Aktivität

4-(4-Amino-3-methylphenyl)piperazin-2-one, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural characteristics, including an amino group and a methylphenyl moiety, contribute to its pharmacological potential. This article reviews the compound's biological activity, including its applications as an antidepressant, antipsychotic, anti-HIV agent, and its antiproliferative effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O. The compound features a piperazine core, which is crucial for its interaction with various biological targets. The unique substitutions on the phenyl ring influence its binding affinity to neurotransmitter receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antidepressant and Antipsychotic Properties : The compound shows potential in modulating serotonin and dopamine receptor pathways, which are critical in mood regulation and psychotic disorders. Studies suggest it may alleviate symptoms associated with depression and schizophrenia by enhancing neurotransmitter signaling .

- Anti-HIV Activity : In vitro studies have demonstrated that this compound can inhibit HIV replication, making it a candidate for further exploration in antiviral therapies .

- Antiproliferative Effects : The compound has shown promising results against various cancer cell lines, indicating its potential as an anticancer agent. It appears to induce apoptosis in tumor cells through mechanisms that are still being elucidated .

Interaction Studies

The interaction of this compound with various receptors is key to understanding its pharmacodynamics. Binding affinity studies have highlighted its selectivity towards certain serotonin and dopamine receptors, which may lead to fewer side effects compared to traditional antipsychotic medications .

Table 1: Interaction Profile with Key Receptors

| Receptor Type | Binding Affinity (Ki) | Notes |

|---|---|---|

| Serotonin 5-HT1A | Moderate | Potential antidepressant effects |

| Dopamine D2 | High | Antipsychotic potential |

| HIV Reverse Transcriptase | Low | Anti-HIV activity observed |

Synthesis Methods

Various synthesis methods for this compound have been documented, emphasizing its versatility as a scaffold in drug development. These methods typically involve the reaction of piperazine derivatives with substituted phenyl groups under controlled conditions .

Case Studies

- Antidepressant Activity : A clinical study evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo groups, suggesting its therapeutic potential .

- Cancer Research : In vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further studies are required to explore its mechanisms at the molecular level .

- HIV Inhibition : A study assessed the anti-HIV activity of this compound using viral replication assays. The results showed a dose-dependent inhibition of HIV replication, highlighting its potential as a therapeutic agent against HIV/AIDS .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-Amino-3-methylphenyl)piperazin-2-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging intermediates like 4-(4-methylpiperazino)aniline (CAS 16153-81-4) . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, as indicated by melting point consistency (e.g., mp 89–91°C for similar piperazine derivatives) . Purity ≥97% is achievable using preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Confirmation of structure requires a combination of:

- NMR : H and C NMR to verify aromatic protons (δ 6.5–7.2 ppm) and piperazine carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion ([M+H] expected at m/z 218.3) .

- HPLC : Retention time comparison against a reference standard (C18 column, UV detection at 254 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with water for 15+ minutes; if ingested, rinse mouth and consult poison control .

- Storage : In airtight containers, protected from light, at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using:

- pH Variability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 1–4 weeks .

- Analytical Monitoring : Quantify degradation via HPLC-UV and identify byproducts with LC-MS/MS .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, ensuring replicates (n=3) to address variability .

Q. What experimental strategies elucidate the pharmacokinetic interactions of this compound with cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Assays : Use human liver microsomes (HLMs) to measure metabolic clearance. Incubate with NADPH and quantify parent compound depletion via LC-MS .

- Enzyme Inhibition : Test against CYP3A4/2D6 isozymes using fluorescent probes (e.g., midazolam for CYP3A4) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to CYP active sites .

Q. How can stereochemical impurities in this compound synthesis be identified and minimized?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry .

- Process Optimization : Adjust reaction temperature (–20°C to 0°C) and chiral catalysts (e.g., BINOL-derived ligands) to suppress racemization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed/Scopus, filtering by assay type (e.g., IC50 in kinase assays vs. receptor binding) .

- Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate variables .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.